Rhodamine 800

Catalog No.
S571331
CAS No.
101027-54-7
M.F
C26H26ClN3O5
M. Wt
496.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhodamine 800

CAS Number

101027-54-7

Product Name

Rhodamine 800

IUPAC Name

3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene-16-carbonitrile perchlorate

Molecular Formula

C26H26ClN3O5

Molecular Weight

496.0 g/mol

InChI

InChI=1S/C26H26N3O.ClHO4/c27-15-22-20-13-16-5-1-9-28-11-3-7-18(23(16)28)25(20)30-26-19-8-4-12-29-10-2-6-17(24(19)29)14-21(22)26;2-1(3,4)5/h13-14H,1-12H2;(H,2,3,4,5)/q+1;/p-1

InChI Key

HACOCUMLBPNDIN-UHFFFAOYSA-M

Synonyms

rhodamine 800

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C#N)CCC7.[O-]Cl(=O)(=O)=O

The exact mass of the compound Rhodamine 800 is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Xanthenes - Rhodamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Rhodamine 800 (Rh800) is a lipophilic, cationic near-infrared (NIR) fluorescent dye characterized by an excitation maximum near 680 nm and an emission peak around 710 nm [1]. Unlike standard visible-range rhodamines, its rigidized xanthene core shifts its spectral properties into the NIR window, enabling deep-tissue optical penetration with minimal autofluorescence. In procurement and assay design, Rh800 is primarily selected for its high quantum yield relative to other NIR organic dyes, its inherent mitochondrial targeting ability driven by its lipophilic cationic structure, and its unique conjugated nitrile moiety that supports advanced Raman-fluorescence dual-modality imaging [2].

Research Fit

NIR spectral window
Deep-red to near-infrared emission (approx. 700–710 nm) supports reduced autofluorescence and deeper light penetration in imaging studies.
quantum yield reference
Reported as a fluorescence quantum yield standard for the 635–900 nm region, supporting instrument calibration and inter-laboratory comparison.
mitochondrial probe
Cationic lipophilic structure enables ΔΨm-dependent mitochondrial accumulation, compatible with live-cell and tissue imaging workflows.

Substituting Rhodamine 800 with generic NIR dyes like Indocyanine Green (ICG) or standard mitochondrial probes like JC-1 compromises assay integrity in demanding applications [1]. ICG, while operating in a similar spectral window, is anionic, lacks mitochondrial tropism, and suffers from rapid photobleaching and low aqueous quantum yield, making it unsuitable for sustained intracellular tracking. Conversely, while JC-1 and TMRE are excellent mitochondrial membrane potential sensors, their visible-wavelength emission restricts them to superficial cellular layers due to severe light scattering and inner-filter effects in thick tissues [2]. Furthermore, typical deep-red cyanines (e.g., Cy5.5) lack the specific Raman-active nitrile bond present in Rh800, preventing their use in background-free Stimulated Raman Excited Fluorescence (SREF) multiplexing.

Substitution Risk

1
Spectral mismatch with visible rhodamines
Rhodamine 123 and 6G emit in the green–orange range; their substitution would lose the NIR optical window that may reduce autofluorescence interference in tissue imaging.
2
Calibration standard role not transferable
Only Rhodamine 800 has been characterised as a deep-red quantum yield reference; visible-range standards cannot serve this function and may lead to spectral calibration gaps.
3
Mitochondrial probe multiplex context
Using a visible-range ΔΨm probe may occupy spectral channels needed for GFP or other reporters, reducing multiplex assay flexibility that the NIR emission can preserve.

NIR Window Penetration for Whole-Organ Mitochondrial Assays

In whole-organ perfusion models (e.g., Langendorff-perfused hearts), visible-range mitochondrial dyes like JC-1 suffer from severe signal attenuation. Rh800, functioning as a potentiometric probe, exhibits a >75% fluorescence decrease upon uptake into energized mitochondria. Its NIR emission (710-720 nm) allows for orthogonal-mode tissue penetration of approximately 1 cm, completely bypassing the inner-filter effects that restrict visible dyes to superficial layers [1].

Evidence DimensionOptical tissue penetration depth for mitochondrial sensing
Target Compound Data~1 cm penetration (NIR emission at 710-720 nm)
Comparator Or BaselineJC-1 / TMRE (Visible range emission <600 nm, limited to superficial layers)
Quantified DifferenceOrder-of-magnitude increase in usable imaging depth in thick tissue
ConditionsLangendorff-perfused intact rat hearts

Enables researchers to quantify mitochondrial energization in intact organs or thick tissue slices without physical sectioning.

Spectral shift
Reported comparison
Red-shift of approx. 179 nm (ex) / 177 nm (em) vs. Rhodamine 123
Rh800 λex/λem ~682/704 nm; Rhodamine 123 λex/λem ~503/527 nm (ethanol/buffer).
Places emission in the NIR window, which may reduce biological autofluorescence and support deeper imaging in tissue studies.
Multiplex compatibility with visible probes should be validated in the target model.

Superior Quantum Yield for Sustained NIR Tracking

While Indocyanine Green (ICG) is a ubiquitous NIR dye, its utility in high-resolution microscopy is limited by a low aqueous quantum yield (<4%) and rapid photobleaching. Rh800 demonstrates a significantly higher quantum yield (up to ~28% in standard reference solvents) and robust photostability [1]. This structural rigidity prevents the rapid non-radiative decay pathways that plague ICG, ensuring reliable signal quantification over extended imaging sessions [2].

Evidence DimensionFluorescence Quantum Yield (QY)
Target Compound DataUp to ~28% (solvent/lipid dependent)
Comparator Or BaselineIndocyanine Green (ICG) (<4% in aqueous media)
Quantified Difference>7-fold higher baseline quantum yield
ConditionsStandard solvent/lipid vesicle environments

Ensures reliable, long-term tracking and higher signal-to-noise ratios in quantitative fluorescence microscopy compared to standard FDA-approved ICG.

Deep‑red QY standard
Direct comparison
Φf = 0.21 ± 0.02 (relative); 0.25 ± 0.03 (absolute) in ethanol
Rhodamine 101 Φf = 1.00 (reference); Rhodamine 6G Φf = 0.95 — both emit in the visible and are not suited for 635–900 nm calibration.
Provides a reported reference point for NIR fluorophore characterisation; supports inter-study comparability of quantum yield data.
Values depend on solvent and method; verify under own experimental conditions.

Unique Nitrile Raman Signature for SREF Multiplexing

For highly multiplexed imaging, overlapping fluorescence emission spectra limit the number of usable probes. Rh800 possesses a conjugated nitrile (C≡N) moiety that produces a distinct, sharp Raman peak at 2236 cm⁻¹, located in the cellular 'silent region' [1]. When compared to standard deep-red dyes like Cy5.5 or ATTO 740, Rh800 can be selectively excited via Stimulated Raman Excited Fluorescence (SREF) exactly at this vibrational frequency, allowing background-free detection even in the presence of spectrally identical fluorophores [2].

Evidence DimensionSREF Vibrational Signature
Target Compound DataDistinct Raman peak at 2236 cm⁻¹ (C≡N stretch)
Comparator Or BaselineCy5.5 / ATTO 740 (Lacks 2236 cm⁻¹ nitrile signature)
Quantified DifferenceAbsolute presence vs. absence of the 2236 cm⁻¹ SREF multiplexing channel
ConditionsStimulated Raman Excited Fluorescence (SREF) microscopy

Allows buyers to use Rh800 as a dual-modality probe, unlocking an extra multiplexing channel without requiring a new fluorescence emission band.

Mitochondrial uptake
In vitro comparison
>99% uptake by energized isolated mitochondria (1 µM); 67–75% uptake in cardiomyocytes/hepatocytes
Uptake is ΔΨm-dependent: de-energised mitochondria showed minimal uptake. TMRE and Rhodamine 123 report on the same parameter but emit in the visible.
Supports use as a NIR ΔΨm probe in isolated mitochondria and cell models; spectral separation may facilitate multiplexed viability assays.
NIR signal advantage is model-dependent; confirm ΔΨm specificity under individual protocol.
NIR laser performance
Reported synergy
Slope efficiency 7.9%, lasing threshold 4.6 µJ when co‑doped with Rhodamine 6G (4 mM:4 mM)
Rh800 alone enables NIR lasing; heteroaggregates with Rh6G produce enhanced NIR luminescence (HEAL). Rhodamine 6G alone emits in the visible.
Demonstrates utility as a NIR gain medium component; may support development of broadband tunable lasers and luminescent solar concentrator research.
Reported values are system-specific; device-level performance requires independent verification.

Deep-Tissue Mitochondrial Bioenergetics

Because of its lipophilic cationic nature and NIR emission, Rh800 is the probe of choice for evaluating mitochondrial membrane potential in thick tissue preparations, such as intact perfused hearts or brain slices, where standard visible dyes (JC-1, TMRE) fail due to severe light scattering [1].

High-Resolution NIR Intracellular Tracking

Due to its superior quantum yield and photostability compared to ICG, Rh800 is highly suitable for long-term single-molecule tracking and super-resolution microscopy in the near-infrared window, ensuring sustained signal integrity over extended laser exposure [2].

Stimulated Raman Excited Fluorescence (SREF) Multiplexing

Leveraging its distinct 2236 cm⁻¹ nitrile Raman peak, Rh800 is ideal for SREF microscopy. It allows researchers to bypass the optical crowding of standard fluorescence channels, enabling ultra-multiplexed imaging in complex cellular environments without spectral overlap with standard cyanines [3].

Application Fit

Application
Selection Property
Validation Focus
NIR fluorescence calibration
Reported deep‑red quantum yield reference
Cross‑instrument comparability in the 635–900 nm range
Multiplex mitochondrial health imaging
ΔΨm‑dependent uptake with NIR emission
Spectral compatibility with visible reporters in live‑cell assays
NIR laser gain medium research
Stable NIR lasing and co‑doping synergy
Threshold/slope efficiency under specific waveguide or film architectures
Two‑photon microscopy & advanced spectroscopy
NIR emission suitable for deep‑tissue excitation schemes
Signal‑to‑background ratio in scattering tissue and FLIM context

Hydrogen Bond Acceptor Count

7

Exact Mass

495.1560986 Da

Monoisotopic Mass

495.1560986 Da

Heavy Atom Count

35

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

101027-54-7

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